(R)-Phanephos

説明

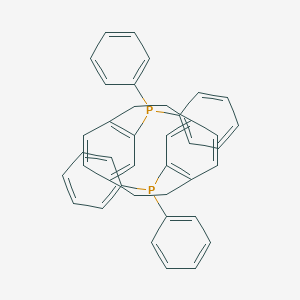

Structure

3D Structure

特性

IUPAC Name |

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZZZILPVUYAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H34P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045593 | |

| Record name | (R)-Phanephos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364732-88-7 | |

| Record name | (R)-Phanephos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364732-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Phanephos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Phanephos: A Comprehensive Technical Guide to its Structure and Stereochemistry for Researchers and Drug Development Professionals

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane , commonly known as (R)-Phanephos , is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its unique structural architecture, characterized by planar chirality derived from the [2.2]paracyclophane scaffold, imparts exceptional stereocontrol in a variety of chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. This guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and catalytic applications of this compound.

Core Structural and Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₄₀H₃₄P₂ and a molecular weight of 576.6 g/mol .[1] Its fundamental structure is built upon a rigid [2.2]paracyclophane core, which consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained conformation is the origin of the molecule's planar chirality. The diphenylphosphino groups are attached at the 4 and 12 positions of the paracyclophane skeleton.

| Property | Value | Reference |

| IUPAC Name | (11-diphenylphosphanyl-5-tricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane | [1] |

| CAS Number | 192463-40-4 | [2] |

| Molecular Formula | C₄₀H₃₄P₂ | [1] |

| Molecular Weight | 576.6 g/mol | [1] |

| Melting Point | 222-226 °C | [3] |

| Optical Rotation | [α]/D -34±4° (c = 1 in chloroform) | [3] |

Stereochemistry: The Essence of this compound

The defining feature of this compound is its planar chirality . Unlike central or axial chirality, planar chirality arises from the arrangement of atoms in a plane. In the [2.2]paracyclophane framework, the benzene rings are not perfectly parallel but are slightly distorted. Substitution at the 4 and 12 positions with the bulky diphenylphosphino groups restricts the rotation of the phenyl rings and locks the molecule into a specific, non-superimposable mirror-image form. The (R) designation refers to the specific configuration of this planar chirality, which is crucial for its function in asymmetric catalysis. The C₂-symmetry of the molecule, where rotation by 180° around a central axis results in an identical molecule, is another important stereochemical aspect that influences its catalytic behavior.

Crystallographic Analysis

Detailed structural information for this compound has been obtained through single-crystal X-ray diffraction. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 656336, provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the distorted boat-like conformation of the [2.2]paracyclophane core and the relative orientation of the diphenylphosphino groups.[4]

Access to and detailed analysis of the CIF file from the CCDC is recommended for researchers requiring precise geometric parameters.

Spectroscopic Characterization

The structure of this compound is further elucidated by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum exhibits complex multiplets in the aromatic region corresponding to the protons of the paracyclophane and the phenyl groups on the phosphorus atoms. The aliphatic protons of the ethylene bridges also show characteristic signals.

-

¹³C NMR : The carbon NMR spectrum provides distinct signals for the aromatic and aliphatic carbons, with the phosphorus-coupled carbons showing characteristic splitting.

-

³¹P NMR : The phosphorus-31 NMR spectrum is a key diagnostic tool, typically showing a single sharp resonance, confirming the C₂-symmetry of the molecule.

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the P-C bonds.

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.

Detailed, specific peak assignments and coupling constants would require access to original research articles reporting the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available [2.2]paracyclophane. The key steps involve the introduction of functional groups that can be converted to the desired diphenylphosphino moieties, followed by a resolution step to isolate the desired (R)-enantiomer.

A general synthetic pathway is as follows:

References

In-Depth Technical Guide to the Synthesis of (R)-Phanephos Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to (R)-Phanephos, a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. The synthesis commences with the commercially available [2.2]paracyclophane and proceeds through a multi-step sequence involving bromination, isomerization, phosphination, resolution of the resulting phosphine dioxide, and final reduction to yield the enantiomerically pure ligand. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is a well-established process that leverages the unique planar chirality of the [2.2]paracyclophane scaffold. The overall transformation can be summarized in the following key stages:

-

Dibromination of [2.2]Paracyclophane: The initial step involves the selective bromination of the [2.2]paracyclophane core to introduce two bromine atoms, primarily yielding the pseudo-para dibromide.

-

Thermal Isomerization: The pseudo-para dibromide is then subjected to thermal isomerization to afford the desired pseudo-ortho atropisomer, 4,12-dibromo-[2.2]paracyclophane.

-

Synthesis of Racemic Phanephos: The dibrominated paracyclophane undergoes a lithium-halogen exchange reaction followed by quenching with chlorodiphenylphosphine to produce a racemic mixture of Phanephos.

-

Oxidation to Racemic Phanephos Dioxide: The racemic phosphine is oxidized to the corresponding phosphine dioxide, which is a more stable crystalline solid, facilitating its subsequent resolution.

-

Chiral Resolution of Phanephos Dioxide: The crucial step of separating the enantiomers is achieved through classical resolution using a chiral resolving agent, typically (+)-O,O'-dibenzoyl-D-tartaric acid. This process selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired (R)-enantiomer of the phosphine dioxide.

-

Reduction to this compound: The enantiomerically pure this compound dioxide is then reduced back to the trivalent phosphine ligand, this compound, using a stereospecific reducing agent such as trichlorosilane.

Quantitative Data Summary

The following tables provide a summary of the reported yields and other quantitative data for each key step in the synthesis of this compound.

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1. Dibromination | pseudo-para-Dibromo-[2.2]paracyclophane | Br2, Fe catalyst, in CCl4 | ~70-80 | [1][2] |

| 2. Thermal Isomerization | pseudo-ortho-4,12-Dibromo-[2.2]paracyclophane | Heat in an appropriate high-boiling solvent (e.g., triglyme) | ~20-30 | [2] |

| 3. Synthesis of Racemic Phanephos | (±)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane | n-BuLi, then PPh2Cl, in THF | ~60-70 | [2] |

| 4. Oxidation | (±)-4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophane | H2O2, in acetone | >95 | |

| 5. Chiral Resolution | (R)-4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophane | (+)-O,O'-Dibenzoyl-D-tartaric acid, fractional crystallization | ~30-40 (of the desired enantiomer) | |

| 6. Reduction | (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane | HSiCl3, in xylene | >90 |

| Product Characterization | Data |

| This compound | |

| Melting Point | 222-225 °C |

| Optical Rotation ([α]D) | -34 ± 4° (c = 1 in chloroform) |

| Enantiomeric Excess (ee) | >99% |

Experimental Protocols

Step 1: Synthesis of pseudo-ortho-4,12-Dibromo-[2.2]paracyclophane

a) Dibromination of [2.2]paracyclophane:

-

In a flask protected from light, a suspension of [2.2]paracyclophane (1.0 eq) and iron powder (catalytic amount) in carbon tetrachloride is prepared.

-

A solution of bromine (2.0 eq) in carbon tetrachloride is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pseudo-para-dibromo-[2.2]paracyclophane as the major product.

b) Thermal Isomerization:

-

The pseudo-para-dibromo-[2.2]paracyclophane is dissolved in a high-boiling point solvent such as triglyme.

-

The solution is heated to reflux for several hours to induce thermal isomerization.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to isolate the pseudo-ortho-4,12-dibromo-[2.2]paracyclophane.

Step 2: Synthesis of Racemic 4,12-Bis(diphenylphosphino)-[2.2]paracyclophane (Racemic Phanephos)

-

To a solution of pseudo-ortho-4,12-dibromo-[2.2]paracyclophane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, n-butyllithium (2.2 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

A solution of chlorodiphenylphosphine (2.2 eq) in anhydrous THF is then added dropwise at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield racemic Phanephos.

Step 3: Synthesis of Racemic 4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophane (Racemic Phanephos Dioxide)

-

To a solution of racemic Phanephos (1.0 eq) in acetone, a 30% aqueous solution of hydrogen peroxide (excess) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours until the oxidation is complete (monitored by 31P NMR).

-

The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the racemic Phanephos dioxide as a white solid, which can be used in the next step without further purification.

Step 4: Chiral Resolution of Racemic Phanephos Dioxide

-

A solution of racemic Phanephos dioxide (1.0 eq) in a suitable hot solvent (e.g., a mixture of dichloromethane and ethyl acetate) is prepared.

-

A solution of (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq) in the same hot solvent is added.

-

The mixture is allowed to cool slowly to room temperature, and then kept at a lower temperature (e.g., 4 °C) to facilitate crystallization of the diastereomeric salt.

-

The crystals of the this compound dioxide-(+)-DBTA salt are collected by filtration.

-

The diastereomeric salt is then treated with an aqueous base (e.g., NaOH solution) to liberate the free this compound dioxide.

-

The enantiomerically enriched phosphine dioxide is extracted with dichloromethane, and the organic layer is washed with water, dried, and concentrated.

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis. Further recrystallizations may be necessary to achieve high enantiopurity (>99% ee).

Step 5: Reduction of (R)-4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophane to this compound

-

To a solution of enantiomerically pure this compound dioxide (1.0 eq) in anhydrous xylene under an inert atmosphere, trichlorosilane (excess) is added.

-

The reaction mixture is heated to reflux for several hours. The progress of the reduction is monitored by 31P NMR spectroscopy.

-

After completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid is purified by recrystallization to afford this compound as a white crystalline solid.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Mechanism of Action of (R)-Phanephos Catalysts

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral diphosphine ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in transition metal-catalyzed hydrogenation reactions. Its unique rigid, chiral [2.2]paracyclophane backbone imparts significant steric influence, enabling high levels of enantioselectivity in the synthesis of chiral molecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound catalysts, supported by quantitative data, detailed experimental protocols, and visualizations of the key catalytic pathways.

Core Concepts in this compound Catalysis

This compound, or (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a C₂-symmetric ligand that coordinates with transition metals like rhodium and ruthenium to form highly effective asymmetric hydrogenation catalysts. The catalytic efficacy of these complexes stems from the chiral environment created by the ligand around the metal center, which directs the approach of the prochiral substrate and the subsequent delivery of hydrogen, leading to the preferential formation of one enantiomer of the product.

The mechanism of asymmetric hydrogenation catalyzed by transition metal complexes with diphosphine ligands is generally understood to proceed through one of two primary pathways: the "unsaturated" pathway and the "dihydride" pathway. The operative mechanism can depend on the specific substrate, metal, and reaction conditions.

A key principle in understanding the high enantioselectivity of many chiral catalysts, likely including those based on this compound, is the "anti-lock-and-key" or Curtin-Hammett principle. This concept posits that the stereoselectivity is not determined by the relative stability of the initial catalyst-substrate diastereomeric complexes, but rather by the relative rates of the subsequent, often irreversible, steps in the catalytic cycle. In many cases, the minor, less stable diastereomeric intermediate is the more reactive one, leading to the major product enantiomer.

While detailed mechanistic studies specifically on this compound-catalyzed hydrogenations are not as extensively documented as for some other privileged ligands, a computational study on a Rh/(R)-Phanephos-catalyzed [2+2+2] cyclization provides valuable insights into the stereochemical directing ability of the ligand. This study underscores the importance of the ligand's steric and electronic properties in controlling the facial selectivity of the substrate's approach to the metal center.

Quantitative Performance Data

The performance of this compound catalysts is typically evaluated by the enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF) achieved in specific reactions. Below are tables summarizing the available quantitative data for ruthenium- and rhodium-catalyzed asymmetric hydrogenations.

Table 1: (S)-Phanephos-Ruthenium(II) Catalyzed Asymmetric Hydrogenation of β-Ketoesters [1]

| Substrate (β-Ketoester) | Catalyst System | S/C Ratio | Pressure (psi H₂) | Temp (°C) | Solvent | Conversion (%) | ee (%) |

| Methyl acetoacetate | (S)-[Phanephos-Ru(TFA)₂] / Bu₄NI | 1000 | 50 | -5 | MeOH/H₂O (10:1) | 100 | 96 |

| Ethyl acetoacetate | (S)-[Phanephos-Ru(TFA)₂] / Bu₄NI | 1000 | 50 | -5 | MeOH/H₂O (10:1) | 100 | 95 |

| Ethyl benzoylacetate | (S)-[Phanephos-Ru(TFA)₂] / Bu₄NI | 1000 | 50 | -5 | MeOH/H₂O (10:1) | 100 | >95 |

TFA = Trifluoroacetate

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with an Analogous Chiral Bisphosphine Ligand ((R,R)-BICP) [2]

| Substrate (Enamide) | Ar | R | Catalyst System | S/C Ratio | Pressure (psi H₂) | Solvent | ee (%) |

| 1a | C₆H₅ | H | [Rh(COD)₂]OTf / (R,R)-BICP | 100 | 40 | Toluene | 86.3 |

| 1e | 4-Ph-C₆H₄ | H | [Rh(COD)₂]OTf / (R,R)-BICP | 100 | 40 | Toluene | 93.0 |

| 1h | C₆H₅ | CH₃ | [Rh(COD)₂]OTf / (R,R)-BICP | 100 | 40 | Toluene | 95.0 |

| 1k | 4-MeO-C₆H₄ | CH₃ | [Rh(COD)₂]OTf / (R,R)-BICP | 100 | 40 | Toluene | 95.2 |

COD = 1,5-Cyclooctadiene, OTf = Trifluoromethanesulfonate

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound catalysts in asymmetric hydrogenation.

Protocol 1: In Situ Preparation of the this compound-Rhodium Catalyst for Enamide Hydrogenation (General Procedure)

This protocol is adapted from general procedures for similar chiral phosphine-rhodium catalysts.[3][4]

-

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., Methanol, Toluene)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq).

-

Add the this compound ligand (1.05-1.1 eq) to the flask.

-

Add the desired volume of anhydrous, deoxygenated solvent via syringe.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

-

The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

-

Protocol 2: Asymmetric Hydrogenation of a β-Ketoester using a Pre-formed (S)-Phanephos-Ruthenium(II) Complex [1]

-

Materials:

-

(S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)

-

Substrate (e.g., Methyl acetoacetate)

-

Tetrabutylammonium iodide (Bu₄NI)

-

Methanol (MeOH) and Water (H₂O) (10:1 mixture), degassed

-

Hydrogen gas (high purity)

-

Schlenk tube and Fisher-Porter bottle (or similar pressure vessel)

-

-

Procedure:

-

In a Schlenk tube, charge the substrate, Bu₄NI, and the degassed MeOH/H₂O (10:1) solvent.

-

Degas the resulting solution by three successive freeze-evacuate-thaw cycles.

-

In an argon-filled glovebox, transfer the substrate solution to a Fisher-Porter bottle containing the required amount of (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) (e.g., for a substrate-to-catalyst ratio of 1000).

-

Seal the bottle, remove it from the glovebox, and cool it to -5°C.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel to 50 psi with H₂ and stir the mixture vigorously for 18 hours.

-

Upon completion, carefully vent the hydrogen gas.

-

Determine the conversion by ¹H NMR and the enantioselectivity by chiral GC analysis.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in this compound catalysis.

Caption: The unsaturated pathway for asymmetric hydrogenation.

Caption: The dihydride pathway for asymmetric hydrogenation.

Caption: General experimental workflow for asymmetric hydrogenation.

References

physical and chemical properties of (R)-Phanephos

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane , commonly known as (R)-Phanephos , is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid [2.2]paracyclophane backbone imparts a unique planar chirality and steric environment, making it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations, most notably asymmetric hydrogenation reactions. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visualizations of key reaction mechanisms and workflows.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is generally stable under standard laboratory conditions, though it is sensitive to air and moisture.[1] It is soluble in organic solvents such as dichloromethane and diethyl ether.[1] The unique structural feature of this compound is its C₂-symmetric planar chirality, derived from the substituted [2.2]paracyclophane scaffold.[1] This rigid structure plays a crucial role in the high levels of enantioselectivity observed in reactions where it is employed as a ligand.[2]

Summary of Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₃₄P₂ | [3] |

| Molecular Weight | 576.6 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 222-226 °C | [4] |

| Specific Rotation ([α]D) | -34 ± 4° (c = 1 in chloroform) | [4] |

| Solubility | Soluble in dichloromethane and diethyl ether | [1] |

Spectroscopic Data

| Technique | Expected Observations |

| ³¹P NMR | A single resonance in the range of -10 to -20 ppm is characteristic for diarylphosphines of this type. |

| ¹H NMR | A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl groups and the paracyclophane aromatic protons. The aliphatic ethylene bridges of the paracyclophane scaffold would appear as multiplets in the upfield region (δ 2.5-4.0 ppm). |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the inequivalent carbons of the phenyl and paracyclophane rings. Signals for the aliphatic carbons of the ethylene bridges would be found further upfield. |

| FT-IR | Characteristic P-C stretching vibrations, C-H stretching and bending vibrations for aromatic and aliphatic moieties, and aromatic C=C stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 576.2, corresponding to the exact mass of C₄₀H₃₄P₂. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically begins with the commercially available [2.2]paracyclophane. The general synthetic route involves the following key steps:

-

Dibromination: [2.2]Paracyclophane is first dibrominated to yield a pseudo-para dibromide.[5]

-

Thermal Isomerization: The pseudo-para dibromide undergoes thermal isomerization to produce the pseudo-ortho atropisomer.[5]

-

Lithiation and Phosphinylation: The pseudo-ortho dibromide is then subjected to a lithium-halogen exchange using an organolithium reagent like n-butyllithium. The resulting dilithiated intermediate is then quenched with chlorodiphenylphosphine (PPh₂Cl) to afford racemic Phanephos.[5]

-

Resolution: The racemic mixture is resolved to isolate the desired (R)-enantiomer. This can be achieved through various methods, including chiral chromatography or crystallization with a chiral resolving agent.

Asymmetric Hydrogenation of β-Ketoesters using a Ru/(R)-Phanephos Catalyst

This protocol is adapted from a general procedure for the asymmetric hydrogenation of β-ketoesters.

Materials:

-

β-ketoester substrate

-

This compound

-

Ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂])

-

Solvent (e.g., methanol)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the ruthenium precursor and this compound (typically in a 1:1.1 molar ratio) in degassed methanol. The mixture is stirred at room temperature until a homogeneous solution is formed.

-

Reaction Setup: The β-ketoester substrate is dissolved in degassed methanol in a separate flask.

-

Hydrogenation: The substrate solution is transferred to a high-pressure autoclave. The prepared catalyst solution is then added. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi).

-

Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

-

Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess of the product, a chiral β-hydroxy ester, is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

Catalytic Cycle of Rh/(R)-Phanephos in Asymmetric Hydrogenation of Enamides

Experimental Workflow for Asymmetric Hydrogenation

References

- 1. Exploring Asymmetric Hydrogenation: A Step-by-Step Guide | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. This compound | C40H34P2 | CID 10864772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. Phanephos - Wikipedia [en.wikipedia.org]

(R)-Phanephos: A Comprehensive Technical Guide for Researchers

(R)-Phanephos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. Its rigid [2.2]paracyclophane backbone imparts a unique and well-defined chiral environment, leading to high levels of enantioselectivity in the synthesis of chiral molecules. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, properties, and detailed experimental protocols for its application in asymmetric synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Data and Identifiers

This compound is systematically known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane. A comprehensive list of its identifiers is provided below to facilitate its unambiguous identification in databases and literature.

| Identifier | Value |

| CAS Number | 192463-40-4 |

| IUPAC Name | (R)-(−)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane |

| Molecular Formula | C₄₀H₃₄P₂ |

| Molecular Weight | 576.66 g/mol |

| InChI | InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2 |

| InChIKey | GYZZZILPVUYAFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)CCC5=C(C=C1C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |

| EC Number | 690-034-8 |

| PubChem CID | 10864772 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | White solid |

| Melting Point | 222-226 °C |

| Solubility | Soluble in organic solvents |

| Optical Activity | [α]/D -34±4°, c = 1 in chloroform |

| Storage | Store under inert atmosphere, room temperature |

Experimental Protocols

The primary application of this compound is as a chiral ligand in asymmetric catalysis. Below are detailed protocols for the in situ preparation of a rhodium catalyst with this compound and a general procedure for its use in the asymmetric hydrogenation of a prochiral olefin.

In Situ Preparation of the this compound-Rhodium Catalyst

This protocol describes the formation of the active catalyst from a rhodium precursor and this compound immediately prior to its use in a hydrogenation reaction.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

Anhydrous, degassed solvent (e.g., dichloromethane or methanol)

-

Schlenk flasks or a glovebox

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add this compound (1.05-1.1 equivalents) to a Schlenk flask.

-

In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in a minimal amount of anhydrous, degassed solvent.

-

Slowly transfer the rhodium precursor solution to the flask containing this compound with stirring.

-

Rinse the flask that contained the rhodium precursor with a small amount of solvent and add it to the reaction mixture to ensure complete transfer.

-

Stir the resulting solution at room temperature for 20-30 minutes. The formation of the active catalyst is often indicated by a color change. This solution is now ready for use.

General Procedure for Asymmetric Hydrogenation

This procedure outlines the use of the pre-formed this compound-rhodium catalyst for the asymmetric hydrogenation of a model substrate, such as an α-dehydroamino acid derivative.

Materials:

-

Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)

-

In situ prepared this compound-rhodium catalyst solution

-

Anhydrous, degassed solvent (e.g., methanol)

-

High-purity hydrogen gas

-

High-pressure autoclave or a suitable hydrogenation reactor

Procedure:

-

In a high-pressure autoclave, dissolve the substrate in the anhydrous, degassed solvent.

-

Add the freshly prepared this compound-rhodium catalyst solution to the autoclave (typically 0.1-1 mol% catalyst loading).

-

Seal the autoclave and purge the system several times with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature) for the required duration (typically 1-24 hours).

-

Upon reaction completion, carefully vent the excess hydrogen.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by standard techniques such as column chromatography.

-

The enantiomeric excess of the product should be determined using a suitable analytical method, such as chiral HPLC or GC.

Diagrams

To visually represent the experimental and conceptual frameworks associated with the use of this compound, the following diagrams are provided.

The Coordination Chemistry of (R)-Phanephos with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral C₂-symmetric diphosphine ligand, has emerged as a privileged ligand in asymmetric catalysis. Its unique paracyclophane backbone imparts a rigid and well-defined chiral environment, leading to high enantioselectivities in a variety of transition metal-catalyzed reactions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key transition metals, focusing on the synthesis, characterization, and catalytic applications of these complexes.

Introduction to this compound

This compound, or (R)-(−)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a white, air-stable solid soluble in common organic solvents.[1] Its chirality arises from the planar chirality of the substituted paracyclophane core. This structural feature is crucial for inducing asymmetry in catalytic transformations.

Coordination with Rhodium

Rhodium complexes of this compound are highly effective catalysts for asymmetric hydrogenation reactions, particularly for substrates like dehydroamino acid methyl esters.[1]

Synthesis of this compound-Rhodium Complexes

A common precursor for catalytic applications is the cationic complex [this compound-Rh(COD)]BF₄.

Experimental Protocol: Synthesis of [this compound-Rh(COD)]BF₄

-

Materials: this compound, [Rh(COD)₂]BF₄, dichloromethane (DCM, anhydrous and degassed).

-

Procedure:

-

In a nitrogen-filled glovebox, dissolve this compound (1.0 eq.) in anhydrous, degassed DCM.

-

To this solution, add [Rh(COD)₂]BF₄ (1.0 eq.) and stir the mixture at room temperature for 1 hour.

-

Reduce the solvent volume under vacuum.

-

Add diethyl ether to precipitate the product.

-

Filter the resulting orange-red solid, wash with diethyl ether, and dry under vacuum.

-

Catalytic Performance in Asymmetric Hydrogenation

This compound-rhodium catalysts exhibit excellent enantioselectivity in the hydrogenation of various prochiral olefins.

| Substrate | Product | Enantiomeric Excess (ee, %) | Reference |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | [2] |

| Methyl α-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 96 | [2] |

| Itaconic acid | (R)-Methylsuccinic acid | 95 | [3] |

Coordination with Ruthenium

Ruthenium complexes bearing the this compound ligand are particularly active in the asymmetric hydrogenation of β-ketoesters.[4]

Synthesis of this compound-Ruthenium Complexes

A well-defined and readily prepared catalyst is [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate).[4]

Experimental Protocol: Synthesis of [this compound]Ru(TFA)₂

-

Materials: Ru(COD)(methylallyl)₂, this compound, trifluoroacetic acid (TFA), toluene, pentane.

-

Procedure:

-

In a Schlenk flask under argon, dissolve Ru(COD)(methylallyl)₂ (1.0 eq.) and this compound (1.0 eq.) in toluene.

-

Cool the solution to -30 °C.

-

Slowly add a solution of TFA (2.0 eq.) in toluene.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent under vacuum.

-

Wash the residue with pentane and dry under vacuum to yield the product as a yellow powder.

-

Catalytic Performance in Asymmetric Hydrogenation

The performance of the [this compound]Ru(TFA)₂ catalyst is demonstrated in the hydrogenation of various β-ketoesters.

| Substrate | Product | Enantiomeric Excess (ee, %) | Reference |

| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 96 | [4] |

| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 95 | [4] |

| Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 92 | [4] |

Coordination with Iridium

Iridium complexes of this compound have shown remarkable activity in reductive coupling reactions. A notable example is a cyclometalated iridium complex that is a competent catalyst.[5]

Synthesis of a Cyclometalated Iridium-(R)-Phanephos Complex

Experimental Protocol: Synthesis of Cyclometalated Iridium-(R)-Phanephos Complex

-

Materials: [Ir(COD)Cl]₂, this compound, allyl acetate, THF.

-

Procedure:

-

In a sealed tube, combine [Ir(COD)Cl]₂ (1.0 eq.), this compound (2.0 eq.), and allyl acetate (4.0 eq.) in THF.

-

Heat the mixture at 100 °C for 1 hour.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the yellow cyclometalated complex.

-

Structural Characterization

The structure of the cyclometalated iridium-(R)-Phanephos complex has been determined by single-crystal X-ray diffraction, revealing a distorted octahedral geometry.[5]

| Parameter | Value |

| Ir-P1 Bond Length (Å) | 2.33 |

| Ir-P2 Bond Length (Å) | 2.35 |

| Ir-C1 Bond Length (Å) | 2.08 |

| P1-Ir-P2 Angle (°) | 99.8 |

Note: The above data is representative and exact values can be found in the cited literature.

Coordination with Palladium and Gold

This compound also forms complexes with palladium and gold, which have been explored in cross-coupling and other catalytic reactions.

Palladium Complexes

Palladium complexes of this compound are typically prepared in situ or as pre-formed catalysts for cross-coupling reactions. For instance, a mixture of a palladium precursor like Pd₂(dba)₃ and this compound can be used to catalyze Suzuki-Miyaura reactions.[6]

Gold Complexes

A gold(I) complex, ((S)-3,5-xylyl-PHANEPHOS(AuCl)₂), has been successfully employed as a catalyst for the enantioselective Cope rearrangement of achiral 1,5-dienes after activation with a silver salt.[7]

Mechanistic Insights and Experimental Workflows

The following diagrams illustrate a general workflow for catalyst screening and a proposed catalytic cycle for an iridium-catalyzed reductive coupling reaction.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The unique structural features of this ligand have enabled the development of highly efficient and selective catalysts for a range of important organic transformations. For researchers in drug development and other areas of chemical synthesis, this compound-metal complexes offer powerful tools for the construction of chiral molecules. Further exploration of its coordination to a wider array of transition metals and its application in novel catalytic reactions promises to yield exciting new discoveries.

References

- 1. open.library.ubc.ca [open.library.ubc.ca]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. This compound | C40H34P2 | CID 10864772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclometallated Iridium-PhanePhos Complexes Are Active Catalysts in Enantioselective Allene-Fluoral Reductive Coupling and Related Alcohol-Mediated Carbonyl Additions that Form Acyclic Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

An In-depth Technical Guide to the Electronic and Steric Parameters of (R)-Phanephos

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral diphosphine ligand, has emerged as a significant tool in asymmetric catalysis, particularly in reactions crucial for pharmaceutical synthesis. Its efficacy is deeply rooted in its distinct electronic and steric characteristics. This technical guide provides a comprehensive overview of these parameters, detailing the methodologies for their determination and presenting available quantitative data.

Introduction to this compound

This compound, chemically known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a C₂-symmetric ligand characterized by a rigid paracyclophane backbone. This unique scaffold imparts planar chirality and a well-defined spatial arrangement of the two diphenylphosphino groups, which are crucial for inducing high enantioselectivity in metal-catalyzed reactions.[1][2] Its applications span asymmetric hydrogenation, reductive coupling, and other key transformations in organic synthesis.[1]

Electronic Parameters: Quantifying Electron-Donating Properties

The electronic nature of a phosphine ligand, specifically its electron-donating ability, significantly influences the reactivity of the metal center it coordinates to. The primary metric for quantifying this property is the Tolman Electronic Parameter (TEP).

Tolman Electronic Parameter (TEP)

The TEP is an experimentally derived value that reflects the net electron-donating or -withdrawing ability of a phosphine ligand.[3] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel tricarbonyl complex of the phosphine ligand, [LNi(CO)₃], using infrared (IR) spectroscopy.[3] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond.[3]

As of this review, a specific experimentally determined Tolman Electronic Parameter for this compound has not been prominently reported in the surveyed literature. However, the methodology for its determination is well-established.

Experimental Protocol for TEP Determination:

The determination of the TEP for a diphosphine ligand like this compound would involve the following key steps:

-

Synthesis of the Nickel Carbonyl Complex: The first step is the synthesis of the [(this compound)Ni(CO)₂] complex. As Phanephos is a bidentate ligand, it will displace two carbonyl ligands from a suitable nickel carbonyl precursor, such as tetracarbonylnickel(0) (Ni(CO)₄). The reaction is typically carried out in an inert atmosphere due to the toxicity and air-sensitivity of Ni(CO)₄.

-

Infrared Spectroscopy: The synthesized complex is then analyzed by IR spectroscopy. The spectrum is recorded in a suitable solvent (e.g., dichloromethane or chloroform) in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

-

Identification of the A₁ ν(CO) band: For a C₂ᵥ symmetric [L₂Ni(CO)₂] complex, two IR-active CO stretching bands are expected (A₁ and B₁). The A₁ symmetric stretching band is used to determine the TEP. For comparison with monodentate phosphines, a related complex such as [(this compound)Ni(CO)₃] would need to be synthesized and its A₁ ν(CO) frequency measured, though the bidentate nature of Phanephos makes the dicarbonyl complex more relevant for its typical coordination modes.

Computational Determination of TEP:

In the absence of experimental data, Density Functional Theory (DFT) calculations can provide a reliable estimate of the TEP. This involves:

-

Geometry Optimization: The 3D structure of the [(this compound)Ni(CO)₂] or a related model complex is computationally optimized.

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are then calculated. The frequency of the symmetric CO stretching mode serves as the calculated TEP.

Steric Parameters: Defining the Ligand's Bulk

The steric bulk of a ligand plays a critical role in controlling the coordination environment of the metal center, thereby influencing selectivity. The most common metric for quantifying the steric hindrance of a phosphine ligand is the cone angle.

Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4] A larger cone angle signifies greater steric hindrance around the metal center.

Calculation of Cone Angle from Crystallographic Data:

The cone angle can be calculated from the atomic coordinates obtained from an X-ray crystal structure determination. A crystal structure of a compound containing Phanephos has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 656336 .[5] The general procedure for calculating the cone angle from a Crystallographic Information File (CIF) is as follows:

-

Obtain the CIF file: The CIF file containing the atomic coordinates for the crystal structure is retrieved from the CCDC database.

-

Define the Metal-Phosphorus Vector: The vector between the metal center and the phosphorus atom is defined as the axis of the cone.

-

Calculate Half-Angles for Each Substituent Atom: For each atom in the diphenylphosphino groups, the angle between the metal-phosphorus vector and the vector from the metal to the edge of that atom's van der Waals radius is calculated.

-

Determine the Maximum Half-Angle: The largest of these calculated half-angles for each of the two phosphine groups is identified.

-

Calculate the Cone Angle: The total cone angle is twice this maximum half-angle.

Several software packages are available that can automate the calculation of the cone angle from a CIF file.

Computational Determination of Cone Angle:

Similar to the TEP, the cone angle can also be estimated using computational methods. This involves:

-

DFT Geometry Optimization: The geometry of the this compound ligand, typically coordinated to a metal center, is optimized using DFT.

-

Cone Angle Calculation: The cone angle is then calculated from the optimized coordinates using specialized software or scripts that implement the cone angle definition.

Summary of this compound Parameters

Due to the lack of directly published experimental values for the TEP and a calculated cone angle from the available CIF file, the following table provides a summary of the known properties and the methodologies for determining the key electronic and steric parameters.

| Parameter | Value | Method of Determination |

| Electronic Parameter | ||

| Tolman Electronic Parameter (TEP) | Not reported in surveyed literature | IR spectroscopy of a [(this compound)Ni(CO)ₓ] complex or DFT calculations |

| Steric Parameter | ||

| Cone Angle (θ) | Can be calculated | X-ray crystallography (from CCDC 656336) or DFT calculations |

| Other Properties | ||

| Molecular Formula | C₄₀H₃₄P₂ | - |

| Molecular Weight | 576.66 g/mol | - |

Experimental and Computational Workflows

The determination of the electronic and steric parameters of this compound follows well-defined experimental and computational workflows.

Experimental Workflow for TEP Determination

Computational Workflow for Parameter Calculation

Conclusion

References

A Technical Guide to the Physicochemical Properties of (R)-Phanephos for Researchers and Drug Development Professionals

(R)-Phanephos , with the chemical name (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a chiral phosphine ligand renowned for its application in asymmetric catalysis. A thorough understanding of its physical and chemical properties, particularly its solubility in common organic solvents, is crucial for its effective use in synthesis and process development. This guide provides an overview of the known solubility characteristics of this compound, a general methodology for its solubility determination, and illustrates its role in a catalytic cycle.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 192463-40-4 |

| Molecular Formula | C₄₀H₃₄P₂ |

| Molecular Weight | 576.6 g/mol [1][2] |

| Melting Point | 222-225°C |

| Appearance | White crystalline solid[1] |

| Stability | Generally stable under standard laboratory conditions, but sensitive to air and moisture.[1] |

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in certain common solvents.

Qualitative Solubility Data:

| Solvent | Solubility |

| Dichloromethane | Soluble[1] |

| Diethyl Ether | Soluble[1] |

For many applications, researchers will need to determine the solubility of this compound in their specific solvent systems experimentally.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a standard technique for generating solubility data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it. Agitation can be achieved through shaking, stirring, or periodic vortexing to facilitate the dissolution process and reach equilibrium.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

The concentration of this compound in the filtered solution can be determined using a suitable analytical technique. HPLC is often preferred for its sensitivity and specificity.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Analyze the filtered sample solution and determine its concentration using the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature.

-

Workflow for Experimental Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Role in Asymmetric Catalysis

This compound is a C₂-symmetric chiral ligand that is highly effective in creating a chiral environment around a metal center, enabling high enantioselectivity in various chemical transformations. One of its prominent applications is in asymmetric hydrogenation reactions.

The diagram below illustrates a simplified catalytic cycle for the asymmetric hydrogenation of an alkene using a rhodium catalyst with this compound as the chiral ligand.

Caption: Asymmetric hydrogenation catalytic cycle.

This guide provides a foundational understanding of the solubility and application of this compound. For specific applications, it is highly recommended that researchers perform experimental solubility studies to obtain precise data for their systems of interest.

References

Thermal Stability and Decomposition of (R)-Phanephos: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral diphosphine ligand, is a cornerstone in modern asymmetric catalysis, prized for its role in synthesizing enantiomerically pure compounds crucial for drug development. While its catalytic prowess is well-documented, a comprehensive understanding of its thermal stability and decomposition pathways is paramount for ensuring process safety, optimizing reaction conditions, and maintaining catalyst integrity. This technical guide synthesizes the available information on the thermal properties of this compound and provides a framework for its handling and analysis.

Physicochemical Properties

A foundational aspect of thermal stability is the melting point, which for this compound has been determined to be in the range of 222-225°C. This relatively high melting point suggests a degree of thermal robustness in the solid state.

| Property | Value |

| Molecular Formula | C₄₀H₃₄P₂ |

| Molecular Weight | 576.65 g/mol |

| Appearance | White solid |

| Melting Point (°C) | 222-225 |

Table 1: Physicochemical Properties of this compound.

Thermal Stability and Decomposition Analysis

Detailed experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not extensively available in the public domain. However, based on the general understanding of aryl phosphine ligands, several decomposition pathways can be anticipated. The primary modes of degradation for phosphine ligands at elevated temperatures typically involve oxidation and phosphorus-carbon bond cleavage.

Potential Decomposition Pathways:

-

Oxidation: In the presence of air or other oxidizing agents, the phosphorus(III) centers in this compound are susceptible to oxidation, forming the corresponding phosphine oxides. This is a common degradation route for many phosphine ligands and can lead to a loss of catalytic activity.

-

P-C Bond Cleavage: At higher temperatures, the phosphorus-carbon bonds can undergo scission. This can be facilitated by the metal center in a catalytic system, leading to the formation of various organophosphorus byproducts and potentially inactive metal species.

To rigorously assess the thermal stability of this compound, a systematic study employing TGA and DSC is recommended.

Experimental Protocols for Thermal Analysis

Given that this compound is an air-sensitive compound, specific precautions must be taken when performing thermal analysis to prevent oxidative degradation and obtain accurate data.

Thermogravimetric Analysis (TGA) Protocol for Air-Sensitive Compounds:

-

Sample Preparation: All sample handling should be performed in an inert atmosphere, such as a glovebox, to prevent exposure to oxygen and moisture.

-

Instrumentation: A TGA instrument equipped with a gas-tight furnace and the capability for purging with high-purity inert gas (e.g., nitrogen or argon) is essential.

-

Experimental Parameters:

-

Sample Pan: Use a clean, inert sample pan (e.g., platinum or alumina).

-

Sample Size: A sample size of 5-10 mg is typically sufficient.

-

Purge Gas: Maintain a constant flow of high-purity inert gas throughout the experiment.

-

Heating Rate: A heating rate of 10 °C/min is standard, but can be varied to study kinetic effects.

-

Temperature Range: Heat the sample from ambient temperature to a temperature beyond the expected decomposition point (e.g., up to 600 °C or higher) to ensure complete analysis.

-

-

Data Analysis: The resulting TGA curve will show the mass loss of the sample as a function of temperature, indicating the onset of decomposition and the temperature at which significant degradation occurs.

Differential Scanning Calorimetry (DSC) Protocol for Air-Sensitive Compounds:

-

Sample Preparation: As with TGA, sample preparation must be conducted in a glovebox.

-

Instrumentation: A DSC instrument with a controlled atmosphere capability is required.

-

Experimental Parameters:

-

Sample Pan: Use hermetically sealed pans to prevent any interaction with the surrounding atmosphere during the measurement.

-

Sample Size: A sample size of 2-5 mg is typical.

-

Purge Gas: An inert gas purge of the DSC cell is necessary to maintain a clean and dry environment.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: The temperature range should encompass the melting point and any potential decomposition events.

-

-

Data Analysis: The DSC thermogram will reveal endothermic and exothermic transitions, such as melting, crystallization, and decomposition, providing valuable information on the thermal stability and phase behavior of the compound.

Visualizing Experimental and Decomposition Logic

To conceptualize the workflow for thermal analysis and the potential decomposition pathways, the following diagrams are provided.

Caption: Workflow for the thermal analysis of this compound.

Caption: Potential decomposition pathways for this compound.

Conclusion

While specific, publicly available data on the thermal decomposition of this compound is limited, a proactive approach to its thermal analysis is crucial for its effective and safe use in research and development. The experimental protocols and potential decomposition pathways outlined in this guide provide a solid foundation for scientists and professionals to conduct their own detailed investigations. A thorough understanding of the thermal stability of this compound will ultimately contribute to the development of more robust, efficient, and safer catalytic processes.

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation using the (R)-Phanephos-Rhodium Complex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral (R)-Phanephos-rhodium complex in asymmetric hydrogenation reactions. This document includes key performance data for representative substrate classes, detailed experimental protocols, and visualizations to aid in the successful application of this catalytic system.

Introduction

The this compound-rhodium complex is a highly effective catalyst for the enantioselective hydrogenation of various prochiral olefins, yielding chiral products with high enantiomeric excess (ee). Phanephos, a C₂-symmetric diphosphine ligand featuring a [2.2]paracyclophane backbone, creates a well-defined and rigid chiral environment around the rhodium center. This structural feature is key to its ability to induce high stereoselectivity in the hydrogenation of substrates such as dehydroamino acid derivatives and β-ketoesters.[1]

Catalyst Performance Data

The this compound-rhodium catalyst has demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of key functional groups, which are crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.

Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

The enantioselective hydrogenation of α-dehydroamino acid derivatives is a fundamental method for the synthesis of chiral α-amino acids. The this compound-rhodium complex has been shown to be an effective catalyst for this transformation.

| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(this compound)]BF₄ | 100:1 | Methanol | 1 | 25 | 12 | >99 | ~90 | (R) |

| Methyl (Z)-α-acetamidoacrylate | [Rh(COD)(this compound)]BF₄ | 100:1 | Methanol | 1 | 25 | 12 | >99 | ~90 | (R) |

Note: The data presented is based on typical results reported in the literature for Phanephos-type ligands.[1] Specific performance may vary depending on the exact experimental conditions.

Asymmetric Hydrogenation of β-Ketoesters

The asymmetric hydrogenation of β-ketoesters provides access to chiral β-hydroxyesters, which are versatile building blocks in organic synthesis. The this compound-rhodium system is also a competent catalyst for this class of substrates.

| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |

| Ethyl benzoylformate | [Rh(COD)(this compound)]BF₄ | 100:1 | Toluene | 10 | 25 | 24 | >99 | ~90 | (R) |

| Ethyl 3-oxobutanoate | [Rh(COD)(this compound)]BF₄ | 100:1 | Methanol | 10 | 25 | 24 | >99 | ~90 | (R) |

Note: The data presented is based on typical results reported in the literature for Phanephos-type ligands.[1] Specific performance may vary depending on the exact experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the in situ preparation of the this compound-rhodium catalyst and a general procedure for asymmetric hydrogenation.

Protocol 1: In Situ Preparation of the this compound-Rhodium Catalyst

This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor.

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane)

-

Schlenk flask or glovebox equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a Schlenk flask under an inert atmosphere, add the rhodium precursor (1.0 eq).

-

Add the this compound ligand (1.05-1.1 eq) to the flask.

-

Add the desired volume of anhydrous, deoxygenated solvent via syringe.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

-

The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin.

Materials:

-

Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

-

In situ prepared this compound-rhodium catalyst solution

-

Anhydrous, deoxygenated solvent (e.g., Methanol)

-

Hydrogen gas (high purity)

-

Autoclave or a reaction vessel suitable for hydrogenation under pressure

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.

-

Add the prepared catalyst solution to the substrate solution under an inert atmosphere. The substrate-to-catalyst (S/C) ratio should be determined based on the desired performance and substrate reactivity.

-

Seal the reaction vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of the this compound-rhodium catalyst system.

Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for (R)-Phanephos Catalyzed Asymmetric Reduction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric reduction of prochiral ketones and olefins utilizing catalytic systems based on the chiral diphosphine ligand (R)-Phanephos. This compound, a paracyclophane-based C₂-symmetric ligand, is highly effective in forming active and selective catalysts with transition metals such as ruthenium and rhodium. These catalysts are particularly renowned for their performance in asymmetric hydrogenation, yielding chiral alcohols and amino acid derivatives with high enantiomeric excess (ee).

The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in fine chemical synthesis and pharmaceutical drug development.

Asymmetric Hydrogenation of Aromatic Ketones

The ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones is a key transformation for producing chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A highly effective catalytic system for this transformation involves a complex of Ruthenium, this compound, and a chiral diamine such as (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN).

Catalyst System Performance

The following table summarizes the performance of a Ru-(R)-Phanephos-(R,R)-DPEN catalytic system in the asymmetric hydrogenation of various aromatic ketones.

| Substrate | S/C Ratio¹ | Pressure (atm H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) [Config.] |

| Acetophenone | 2000 | 7 | 25 | 18 | >99 | 98 [R] |

| 3-Methoxyacetophenone | 2000 | 7 | 25 | 18 | >99 | 97 [R] |

| 1-Acetonaphthone | 2000 | 7 | 25 | 18 | >99 | 99 [R] |

¹ S/C Ratio: Substrate-to-catalyst molar ratio.

Asymmetric Hydrogenation of α-Dehydroamino Acid Esters

The rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters is a cornerstone of modern asymmetric synthesis, providing efficient access to enantiomerically pure α-amino acids. A catalyst formed in situ from a rhodium(I) precursor and this compound demonstrates excellent activity and enantioselectivity for this class of substrates.[1]

Catalyst System Performance

The table below outlines the results for the asymmetric hydrogenation of a model α-dehydroamino acid ester using a Rh-(R)-Phanephos catalyst.

| Substrate | Catalyst Precursor | S/C Ratio¹ | Pressure (atm H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) [Config.] | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | 1000 | 1 | 22 | 1 | >99 | 99 [R] | [Pye, P. J. et al., JACS 1997] |

¹ S/C Ratio: Substrate-to-catalyst molar ratio.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Acetophenone using Ru-(R)-Phanephos-(R,R)-DPEN

This protocol describes the in situ preparation of the ruthenium catalyst and the subsequent asymmetric hydrogenation of acetophenone.

Materials:

-

[RuCl₂(p-cymene)]₂

-

This compound

-

(R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN)

-

Acetophenone

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous, deoxygenated 2-propanol (IPA)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reaction vessel

-

Schlenk flask and standard Schlenk line equipment

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and this compound (0.0055 mmol) to a Schlenk flask.

-

Add anhydrous, deoxygenated 2-propanol (5 mL) and stir the mixture at 80°C for 30 minutes.

-

Cool the mixture to room temperature and add (R,R)-DPEN (0.0055 mmol). Stir for an additional 30 minutes to form the active catalyst solution.

Hydrogenation Procedure:

-

In a separate flask, prepare a solution of acetophenone (10 mmol) in anhydrous, deoxygenated 2-propanol (15 mL).

-

Transfer the substrate solution to the autoclave.

-

Add the freshly prepared catalyst solution to the autoclave via cannula.

-

Add a solution of KOtBu (0.1 mmol) in 2-propanol (5 mL) to the autoclave.

-

Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 7 atm.

-

Stir the reaction mixture at 25°C for 18 hours.

-

Upon completion, carefully vent the autoclave and purge with an inert gas.

-

The conversion and enantiomeric excess of the product, (R)-1-phenylethanol, can be determined by chiral GC analysis.

-

For purification, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using Rh-(R)-Phanephos

This protocol details the rhodium-catalyzed asymmetric hydrogenation of a standard α-dehydroamino acid ester.[1]

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, deoxygenated methanol (MeOH)

-

Hydrogen gas (high purity)

-

Autoclave or reaction vessel suitable for hydrogenation under pressure

-

Standard glassware for inert atmosphere techniques

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and this compound (0.011 mmol) in anhydrous, deoxygenated methanol (10 mL) in a reaction vessel. Stir for 15-20 minutes to form the catalyst solution.

-

Add Methyl (Z)-α-acetamidocinnamate (10 mmol) to the catalyst solution.

-

Seal the reaction vessel, purge several times with hydrogen gas, and then pressurize to 1 atm (a balloon of H₂ is sufficient).

-

Stir the reaction mixture vigorously at 22°C for 1 hour.

-

Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, carefully vent the hydrogen.

-

The solvent can be removed under reduced pressure. The enantiomeric excess of the product, N-acetyl-(R)-phenylalanine methyl ester, is determined by chiral HPLC analysis.

-

The crude product can be purified by filtration through a short plug of silica gel if necessary.

Visualizations

Workflow for Catalyst Preparation and Asymmetric Hydrogenation

Caption: General workflow for this compound catalyzed asymmetric hydrogenation.

Logical Relationship in Ru-Catalyzed Ketone Reduction

Caption: Conceptual catalytic cycle for Ru-(R)-Phanephos ketone hydrogenation.

References

Application Notes and Protocols for (R)-Phanephos in Enantioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos is a chiral C2-symmetric diphosphine ligand renowned for its efficacy in a variety of metal-catalyzed enantioselective transformations. Its unique paracyclophane backbone imparts a rigid and well-defined chiral environment, leading to high levels of stereocontrol in the synthesis of valuable chiral molecules. These application notes provide a detailed overview of the substrate scope of this compound in key enantioselective reactions, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Asymmetric Hydrogenation of Prochiral Olefins

This compound, in combination with rhodium and ruthenium catalysts, has proven to be a highly effective ligand for the asymmetric hydrogenation of a range of prochiral olefins, including dehydroamino acid derivatives, enamides, and β-ketoesters. This method provides access to chiral amino acids, amines, and alcohols with excellent enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives and Enamides

Rhodium complexes of this compound are particularly effective for the hydrogenation of dehydroamino acid precursors and enamides, yielding chiral amino acid derivatives and amines with high enantiomeric excess.

Quantitative Data Summary: Rh-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂this compound]BF₄ | 100 | Toluene | 40 psi | RT | 24 | >99 | 95 | [1] |

| N-(1-Phenylvinyl)acetamide | [Rh(COD)₂this compound]BF₄ | 100 | Toluene | 40 psi | RT | 24 | >99 | 86 | [1] |

| Methyl α-acetamidoacrylate | [Rh(COD)₂this compound]BF₄ | 100 | Toluene | 40 psi | RT | 24 | >99 | 92 | [1] |

Experimental Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

This protocol describes a general method for the asymmetric hydrogenation of an enamide substrate using a Rh-(R)-Phanephos catalyst prepared in situ.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Enamide substrate

-

Anhydrous, deoxygenated toluene

-